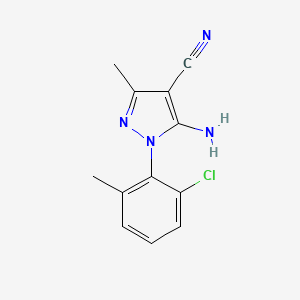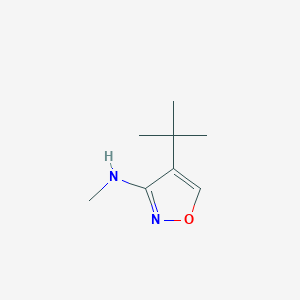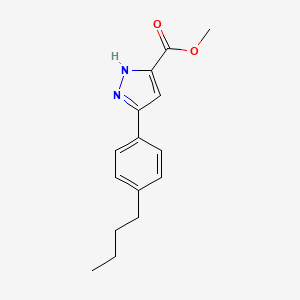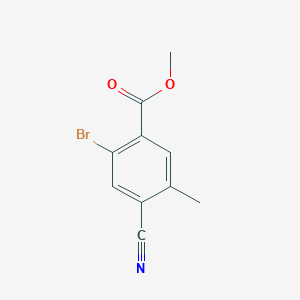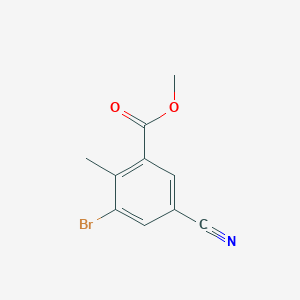
3-羟基-N,N,4-三甲基苯甲酰胺
描述
Molecular Structure Analysis
The molecular structure of 3-hydroxy-N,N,4-trimethylbenzamide is represented by the Inchi Code: 1S/C10H13NO2/c1-7-4-5-8 (6-9 (7)12)10 (13)11 (2)3/h4-6,12H,1-3H3 . The molecular weight of the compound is 179.22 .Physical and Chemical Properties Analysis
3-hydroxy-N,N,4-trimethylbenzamide is a white, crystalline solid. The compound is stored at room temperature .科学研究应用
药理学
药理学研究可能涉及 3-羟基-N,N,4-三甲基苯甲酰胺,用于研究药物代谢和药代动力学。其代谢产物可以提供有关药物疗效和安全性特征的见解。
这些应用基于该化合物的分子式 C10H13NO2 和分子量 179.22 。重要的是要注意,应用的具体细节将取决于正在进行的研究和可获得的数据。该化合物在各个领域的潜力突出了其在科学研究中的多功能性和重要性。
安全和危害
生化分析
Biochemical Properties
3-Hydroxy-N,N,4-trimethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, potentially affecting enzyme activity and protein stability. Additionally, 3-Hydroxy-N,N,4-trimethylbenzamide may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and cellular functions .
Cellular Effects
The effects of 3-Hydroxy-N,N,4-trimethylbenzamide on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, 3-Hydroxy-N,N,4-trimethylbenzamide can affect cellular metabolism by interacting with key metabolic enzymes, altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3-Hydroxy-N,N,4-trimethylbenzamide exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, changes in protein conformation, and alterations in gene expression. For example, 3-Hydroxy-N,N,4-trimethylbenzamide may inhibit the activity of certain kinases, thereby affecting phosphorylation-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-N,N,4-trimethylbenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-N,N,4-trimethylbenzamide remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-N,N,4-trimethylbenzamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, 3-Hydroxy-N,N,4-trimethylbenzamide can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels .
Metabolic Pathways
3-Hydroxy-N,N,4-trimethylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may serve as a substrate for specific oxidoreductases, leading to the production of reactive intermediates. Additionally, 3-Hydroxy-N,N,4-trimethylbenzamide can modulate the activity of key metabolic enzymes, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-N,N,4-trimethylbenzamide is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 3-Hydroxy-N,N,4-trimethylbenzamide can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution within tissues can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-Hydroxy-N,N,4-trimethylbenzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Hydroxy-N,N,4-trimethylbenzamide may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may be targeted to mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
3-hydroxy-N,N,4-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-8(6-9(7)12)10(13)11(2)3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWHPWJUCEZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)


